molecular formula C11H10N2O4 B11717911 ethyl 7-nitro-1H-indole-3-carboxylate

ethyl 7-nitro-1H-indole-3-carboxylate

Cat. No.: B11717911
M. Wt: 234.21 g/mol
InChI Key: FHHCMFCKRCHHBO-UHFFFAOYSA-N
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Description

Ethyl 7-Nitroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Ethyl 7-Nitroindole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions . Major products formed from these reactions include aminoindole derivatives and substituted indole compounds .

Scientific Research Applications

Ethyl 7-Nitroindole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: It serves as a probe in studying biological pathways involving indole derivatives.

    Medicine: Research has explored its potential as a precursor for developing therapeutic agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-Nitroindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors, influencing biological pathways .

Comparison with Similar Compounds

Ethyl 7-Nitroindole-3-carboxylate can be compared with other indole derivatives such as:

Ethyl 7-Nitroindole-3-carboxylate is unique due to its specific nitro and ester functional groups, which confer distinct reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 7-nitro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-12-10-7(8)4-3-5-9(10)13(15)16/h3-6,12H,2H2,1H3

InChI Key

FHHCMFCKRCHHBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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